molecular formula C22H28O2S2 B1670322 Acide 6,8-bis(benzylthio)octanoïque CAS No. 95809-78-2

Acide 6,8-bis(benzylthio)octanoïque

Numéro de catalogue: B1670322
Numéro CAS: 95809-78-2
Poids moléculaire: 388.6 g/mol
Clé InChI: ZYRLHJIMTROTBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Devimistat, également connu sous son code de développement CPI-613, est un médicament anti-mitochondrial expérimental développé par Cornerstone Pharmaceuticals. C'est un dérivé de l'acide lipoïque qui cible les enzymes impliquées dans le métabolisme énergétique des cellules cancéreuses. Devimistat est actuellement étudié pour le traitement de divers cancers, notamment le cancer pancréatique métastatique et la leucémie aiguë myéloïde récidivante ou réfractaire .

Applications De Recherche Scientifique

CPI-613, also known as devimistat, is a first-in-class anti-cancer agent that targets mitochondrial metabolism in tumor cells . It is an analog of α-lipoic acid coenzyme . CPI-613 has undergone clinical trials for hematological malignancies and pancreatic cancer and has been well tolerated in patients .

Mechanism of Action: CPI-613 inhibits pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KDH), which are essential mitochondrial enzymes in the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, CPI-613 disrupts the TCA cycle, leading to ATP depletion and cell death in malignant cells .

Scientific Research Applications

Anti-Cancer Activity: CPI-613 has demonstrated effectiveness against most carcinoma cell lines . Pre-clinical research indicates that the anti-cancer mechanisms of CPI-613 remain intact, suggesting its potential for broad-based clinical approaches .

Combination Therapies: Research indicates that CPI-613 may be more effective when used with other cancer treatments, particularly for difficult-to-treat tumors . For example, combining CPI-613 with FOLFIRINOX enhances cytotoxicity in pancreatic cancer cell lines . CPI-613 has synergistic effects with standard chemotherapy drugs like gemcitabine and cisplatin in treating cholangiocarcinoma . Combining CPI-613 with Ivosidenib, an IDH1 inhibitor, may also have better anti-cancer activities .

Overcoming Drug Resistance: CPI-613 resistance can occur in some tumors due to alternative pathways that bypass the TCA cycle . Specifically, electron flow from fatty acids metabolized in the peroxisome can bypass the CPI-613 blockade . Targeting this bypass with drugs like thioridazine and crizotinib can improve CPI-613 sensitivity .

Radiation Therapy Sensitization: Combining CPI-613 with radiation therapy (RT) can significantly inhibit pancreatic ductal adenocarcinoma (PDAC) cell growth compared to RT alone . The combination of CPI-613 and RT effectively enhances cell death in MiaPaCa-2 and Panc-1 cells .

Clinical Trials and Studies:

  • A phase 1 clinical trial studied CPI-613 in combination with modified FOLFIRINOX for metastatic pancreatic cancer, showed promising efficacy, and was deemed safe .
  • A phase 1 study of CPI-613 with gemcitabine and radiation therapy in patients with inoperable pancreatic ductal adenocarcinoma showed that the treatment was completed and the dose-limiting toxicity period .
  • A phase 1 study evaluated the effects of CPI-613 on mitochondrial function and defined the maximum tolerated dose (MTD), pharmacokinetics, and safety in patients with relapsed or refractory hematologic malignancies .
  • Clinical trials have been conducted to evaluate CPI-613 in treating patients with metastatic colorectal cancer that cannot be removed by surgery .
  • A study found that CPI-613 induces autophagosome formation followed by lysosome fusion in human sarcoma (HS-MM CCS) cells, suggesting its potential in treating cancerous soft tissue .

Specific Cancer Types:

  • Cholangiocarcinoma: CPI-613 has synergistic effects when combined with gemcitabine and cisplatin, the standard of care chemotherapy for cholangiocarcinoma .
  • Pancreatic Cancer: CPI-613 enhances the cytotoxicity of FOLFIRINOX in pancreatic cancer cell lines . Combining CPI-613 with radiation therapy also shows promise in inhibiting pancreatic ductal adenocarcinoma cell growth .
  • Colorectal Cancer: Clinical trials have explored the use of CPI-613 with fluorouracil in treating patients with metastatic colorectal cancer that cannot be removed by surgery .

Mécanisme D'action

Target of Action

The primary targets of 6,8-Bis(benzylthio)octanoic acid, also known as CPI-613, are the mitochondrial enzymes pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) . These enzymes play a crucial role in the citric acid cycle, a key metabolic pathway that provides energy to cells.

Mode of Action

6,8-Bis(benzylthio)octanoic acid acts as a mitochondrial disrupter . It interacts with its targets, PDH and KGDH, by blocking their activity. This disruption prevents the normal functioning of the citric acid cycle, leading to changes in cellular metabolism.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Devimistat est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide octanoïque avec le benzylmercaptan. Les étapes clés comprennent :

Méthodes de Production Industrielle : La production industrielle de Devimistat suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et du temps de réaction pour garantir une qualité de production constante .

Analyse Des Réactions Chimiques

Types de Réactions : Devimistat subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits Formés :

4. Applications de la Recherche Scientifique

Devimistat a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

Devimistat exerce ses effets en ciblant des enzymes clés du cycle de l'acide tricarboxylique, en particulier la pyruvate déshydrogénase et l'alpha-cétoglutarate déshydrogénase. En inhibant ces enzymes, Devimistat perturbe le métabolisme énergétique des cellules cancéreuses, entraînant la mort cellulaire. Ce mécanisme est distinct de la chimiothérapie cytotoxique traditionnelle, ce qui fait de Devimistat un candidat prometteur pour les thérapies combinées .

Composés Similaires :

Comparaison : Devimistat est unique en sa capacité à cibler sélectivement le métabolisme des cellules cancéreuses sans affecter les cellules normales. Cette sélectivité est due à son inhibition spécifique de la pyruvate déshydrogénase et de l'alpha-cétoglutarate déshydrogénase, qui sont cruciales pour la survie des cellules cancéreuses. Contrairement à d'autres composés similaires, Devimistat a montré des résultats prometteurs dans les essais cliniques, ce qui en fait une avancée potentielle dans le traitement du cancer .

Comparaison Avec Des Composés Similaires

Comparison: Devimistat is unique in its ability to selectively target cancer cell metabolism without affecting normal cells. This selectivity is due to its specific inhibition of pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are crucial for cancer cell survival. Unlike other similar compounds, devimistat has shown promising results in clinical trials, making it a potential breakthrough in cancer therapy .

Activité Biologique

CPI-613, also known as devimistat, is a novel lipoate derivative that targets mitochondrial metabolism, specifically inhibiting key enzymes involved in the tricarboxylic acid (TCA) cycle. Its unique mechanism of action has garnered attention for its potential therapeutic benefits in various malignancies, particularly hematologic cancers and solid tumors. This article provides a comprehensive overview of the biological activity of CPI-613, including case studies, research findings, and data tables.

CPI-613 selectively inhibits two critical lipoate-dependent enzymes: pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KDH) . By impairing these enzymes, CPI-613 disrupts mitochondrial function, leading to energy depletion in malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Phase I Trials

  • Hematologic Malignancies :
    • A Phase I study evaluated the safety and efficacy of CPI-613 in patients with relapsed or refractory hematologic malignancies. Out of 21 evaluable patients, 4 achieved an objective response, and 2 had prolonged stable disease, indicating a clinical benefit rate of 29% .
    • Gene expression profiling post-treatment showed immune activation in responders, suggesting that CPI-613 may enhance anti-tumor immunity .
  • Combination with Chemotherapy :
    • In combination with high-dose cytarabine for acute myeloid leukemia (AML), CPI-613 demonstrated an overall response rate of 50% among evaluable patients, with a median survival of 6.7 months . Notably, patients over 60 years old showed a complete response rate of 47% .

Phase II Trials

  • Pancreatic Ductal Adenocarcinoma (PDAC) :
    • A Phase II trial assessed CPI-613 combined with gemcitabine and radiation therapy in patients with inoperable PDAC. Early results indicated manageable toxicity profiles and some preliminary efficacy data .
  • Ovarian Cancer :
    • Preclinical studies using ovarian cancer cell lines revealed that CPI-613 significantly reduced tumor burden and increased overall survival in xenograft models. The compound effectively suppressed PDH and KDH activity, leading to decreased oxidative phosphorylation (OXPHOS) and TCA cycle activity .

Summary of Clinical Outcomes

Study TypeCancer TypeObjective Response RateMedian Survival
Phase IHematologic Malignancies29%Not specified
Phase IAcute Myeloid Leukemia50%6.7 months
Phase IIPancreatic Ductal AdenocarcinomaTBDTBD
PreclinicalOvarian CancerSignificant reduction in tumor burdenIncreased overall survival

Case Studies

  • Case Study in AML :
    • A patient with multiply refractory Burkitt lymphoma experienced a partial remission sustained for over one year following treatment with CPI-613 as part of a clinical trial regimen .
  • Case Study in Ovarian Cancer :
    • In preclinical models, treatment with CPI-613 resulted in enhanced survival rates compared to control groups, demonstrating its potential as an effective therapeutic agent against chemoresistant ovarian cancer .

Propriétés

IUPAC Name

6,8-bis(benzylsulfanyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRLHJIMTROTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914807
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95809-78-2
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95809-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CPI 613
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Devimistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12109
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,8-Bis[(phenylmethyl)thio]octanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Bis(benzylthio)octanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEVIMISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CPI-613
Reactant of Route 2
CPI-613
Reactant of Route 3
Reactant of Route 3
CPI-613
Reactant of Route 4
CPI-613
Reactant of Route 5
Reactant of Route 5
CPI-613
Reactant of Route 6
CPI-613

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.